molecular formula C10H13IN2 B1307758 1-(4-Iodophenyl)piperazine CAS No. 96530-59-5

1-(4-Iodophenyl)piperazine

Cat. No. B1307758
CAS RN: 96530-59-5
M. Wt: 288.13 g/mol
InChI Key: CFZRRGPCDUOJHX-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)piperazine is a chemical compound that is structurally related to various piperazine derivatives synthesized for different pharmacological studies. Although the provided papers do not directly discuss 1-(4-Iodophenyl)piperazine, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar piperazine compounds, which can be extrapolated to understand the characteristics of 1-(4-Iodophenyl)piperazine.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-(4-iodophenyl)piperazine was achieved with a 70% yield, indicating a relatively efficient process . Similarly, other piperazine derivatives were synthesized through various reactions such as the Mannich reaction, Claisen Schmidt condensation, and cyclocondensation, demonstrating the versatility of synthetic approaches for piperazine compounds . These methods could potentially be applied to the synthesis of 1-(4-Iodophenyl)piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray diffraction studies 10. For example, the crystal and molecular structure of a benzimidazole piperazine derivative was determined by X-ray analysis, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring10. These techniques are essential for confirming the structure of synthesized compounds, including 1-(4-Iodophenyl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, which are crucial for their functionalization and potential biological activity. The reaction of 4-(4-iodophenyl)piperazine with S-methylthiouronium sulfate to yield a carboxamidino derivative is an example of the chemical reactivity of such compounds . These reactions can be tailored to produce specific derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the synthesized antioxidant 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine displayed a melting point range of 252.7-254.7 °C . These properties are important for the practical application and handling of the compounds, including 1-(4-Iodophenyl)piperazine.

Relevant Case Studies

Several of the synthesized piperazine derivatives were evaluated for their biological activities, such as antimicrobial, antidepressant, antianxiety, and anthelmintic activities . For example, certain N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine showed potent antimicrobial activities . These studies provide a framework for the potential evaluation of 1-(4-Iodophenyl)piperazine in various biological assays.

Scientific Research Applications

Radiopharmaceutical Synthesis

4-(4-Iodophenyl)piperazine, a derivative of 1-(4-Iodophenyl)piperazine, has been synthesized and evaluated for its potential as a myocardial imaging radiopharmaceutical. This compound was characterized for its thin-layer chromatography (TLC) properties, which were found to be identical to those of radioiodinated material previously prepared for myocardial imaging (Hanson, Hariharan, & Astik, 1985).

Serotonin Receptor Research

1-(4-Iodophenyl)piperazine derivatives have been studied for their potential in serotonin receptor research. For example, analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine were synthesized to improve selectivity for 5-HT1A receptors versus other serotonin receptors, leading to the discovery of compounds with high affinity and selectivity for 5-HT1A receptors (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).

Central Pharmacological Activity

Piperazine derivatives, including those related to 1-(4-Iodophenyl)piperazine, have been identified for their central pharmacological activity. These compounds are involved in the activation of the monoamine pathway and have been researched for various central therapeutic applications such as antipsychotic, antidepressant, and anxiolytic applications (Brito, Moreira, Menegatti, & Costa, 2018).

Imaging Ligands Research

Derivatives of 1-(4-Iodophenyl)piperazine have been explored as ligands for imaging receptors in the brain. For instance, isoindol-1-one analogues of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridyl)-p-iodobenzamido]ethyl]piperazine were investigated as potential ligands for 5-HT1A receptors. These studies included evaluations of in vitro binding, metabolic stability, and in vivo biodistribution, providing insights into the properties and potential applications of these compounds (Zhuang, Kung, Mu, & Kung, 1998).

Safety And Hazards

Safety data sheets indicate that 1-(4-Iodophenyl)piperazine may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to not eat, drink or smoke when using this product, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

1-(4-iodophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRRGPCDUOJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399915
Record name 1-(4-iodophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)piperazine

CAS RN

96530-59-5
Record name 1-(4-iodophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Iodophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Over a period of 15 minutes samples of iodine (8.62 grams, 0.034 mol) and silver benzoate (7.78 grams, 0.034mol) were added in portions to a magnetically stirred solution of 5 grams of 1-phenylpiperazine in 80 mL acetic acid. The mixture stirred for Ihour. The solvent was evaporated and the residue partioned between 150 mL diethyl ether and 150 mL 2N sodium hydroxide. The organic layer was washed with 100 mL water, 100 mL brine, then dried over potassium carbonate and concentrated in vacuo to yield 1.0 gram (11%) of 1-(4-iodophenyl)-piperzine (110°-115° C.). The material obtained wasused without further purification. 1H NMR (CDCl3, dTMS) 7.51 (2H, d, 3JHH =9 Hz, m-ArH), 6.69 (2H, d, 3JHH =9 Hz, o-ArH), 3.17 (4H, m), 3.04 (4H, m). 13C NMR (CDCl3) 151.36, 137.73, 118.05, 81.35, 49.92, 45.95.
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.78 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
O Eskola, J Bergman, P Lehikoinen… - Journal of Labelled …, 2002 - Wiley Online Library
3‐[[4hyphen;(4‐[ 18 F]fluorophenyl)piperazin‐1‐yl] methyl] ‐1H‐pyrrolo[2,3‐b]pyridine, acandidate to image dopamine D 4 receptors, was synthesised via electrophilic fluorination of a …
B Ghosh, T Antonio, B Gopishetty, M Reith… - Bioorganic & medicinal …, 2010 - Elsevier
Here we report a structure–activity relationship (SAR) study of analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Our SAR is focused …
Number of citations: 23 www.sciencedirect.com
B Ghosh, T Antonio, J Zhen, P Kharkar… - Journal of medicinal …, 2010 - ACS Publications
Here we report structure−activity relationship study of a novel hybrid series of compounds where structural alteration of aromatic hydrophobic moieties connected to the piperazine ring …
Number of citations: 82 pubs.acs.org
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
SK Chitneni, ZJ Reitman, DM Gooden, H Yan… - European journal of …, 2016 - Elsevier
Introduction Malignant gliomas frequently harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. Studies suggest that IDH mutation contributes to tumor pathogenesis through …
Number of citations: 13 www.sciencedirect.com
JV Jun, RT Raines - Organic letters, 2021 - ACS Publications
α-Aryl-α-diazoamides were synthesized in two steps under mild conditions. This expeditious route employs Pd-catalyzed C–H arylation of N-succinimidyl 2-diazoacetate to obtain N-…
Number of citations: 9 pubs.acs.org
J Jiang, CJ Seel, A Temirak… - Journal of Medicinal …, 2019 - ACS Publications
The A 2B adenosine receptor (A 2B AR) was proposed as a novel target for the (immuno)therapy of cancer since A 2B AR blockade results in antiproliferative, antiangiogenic, …
Number of citations: 26 pubs.acs.org
G Modi, T Antonio, M Reith, A Dutta - Journal of medicinal …, 2014 - ACS Publications
In our overall goal to develop multifunctional dopamine D 2 /D 3 agonist drugs for the treatment of Parkinson’s disease (PD), we previously synthesized potent D 3 preferring agonist D-…
Number of citations: 40 pubs.acs.org
JP Villabona-Monsalve, NA Tcyrulnikov… - The Journal of …, 2022 - ACS Publications
Photon-to-spin quantum transduction, ie, the exchange of coherence between photons and spins, is important for establishing links between localized molecular qubit systems …
Number of citations: 5 pubs.acs.org
JK Staley, G Tamagnan, RM Baldwin, M Fujita… - Nuclear medicine and …, 2000 - Elsevier
The suitability of an 123 I-labeled form of the putative D 4 receptor ligand L750,667 as a radiotracer for single photon emission computed tomography imaging was assessed in …
Number of citations: 14 www.sciencedirect.com

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